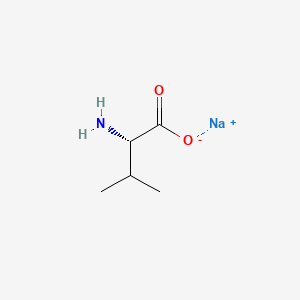![molecular formula C62H90N4Na2O12S4 B13816575 disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate CAS No. 31135-57-6](/img/structure/B13816575.png)
disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is a complex organic compound with the molecular formula C62H90N4Na2O12S4 and a molecular weight of 1257.63714 g/mol. This compound is known for its unique structure, which includes a benzimidazole core substituted with a heptadecyl chain and a sulphonatophenyl group. It is primarily used in various industrial and scientific applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate involves several key steps:
Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Heptadecyl Chain: The heptadecyl chain is introduced through an alkylation reaction, where the benzimidazole core is reacted with a heptadecyl halide in the presence of a base.
Sulphonation: The sulphonatophenyl group is introduced by sulphonating the benzimidazole derivative with a sulphonating agent such as chlorosulphonic acid or sulphur trioxide.
Neutralization: The final step involves neutralizing the sulphonated product with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate group to a sulphonamide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulphone derivatives.
Reduction Products: Sulphonamide derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in industrial processes such as emulsification, dispersion, and stabilization of colloidal systems.
Wirkmechanismus
The mechanism of action of disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. It targets molecular interfaces and pathways involved in solubilization and stabilization processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 2-heptadecyl-1-[(3-sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Disodium 2-heptadecyl-1-[(4-sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
Uniqueness
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is unique due to its specific substitution pattern and the length of the heptadecyl chain, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubilization and stabilization capabilities, making it more effective in various applications.
Eigenschaften
CAS-Nummer |
31135-57-6 |
|---|---|
Molekularformel |
C62H90N4Na2O12S4 |
Molekulargewicht |
1257.6 g/mol |
IUPAC-Name |
disodium;2-[(2-heptadecoxysulfonylbenzimidazol-1-yl)methyl]benzenesulfonate |
InChI |
InChI=1S/2C31H46N2O6S2.2Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-39-41(37,38)31-32-28-22-17-18-23-29(28)33(31)26-27-21-16-19-24-30(27)40(34,35)36;;/h2*16-19,21-24H,2-15,20,25-26H2,1H3,(H,34,35,36);;/q;;2*+1/p-2 |
InChI-Schlüssel |
HZNWGQJYRQDSCP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCOS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



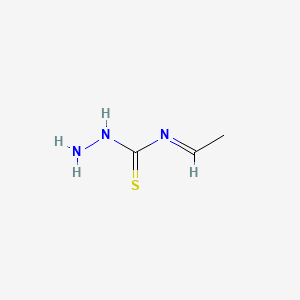
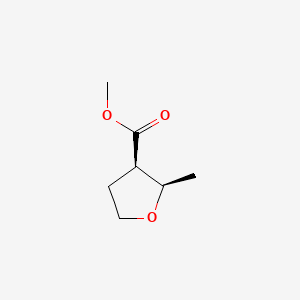
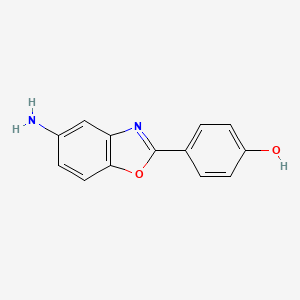
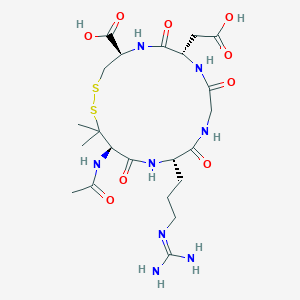
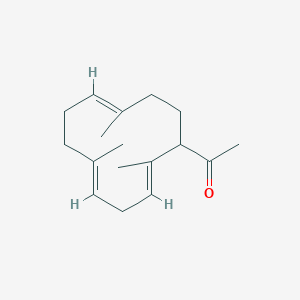
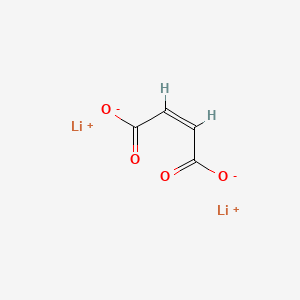
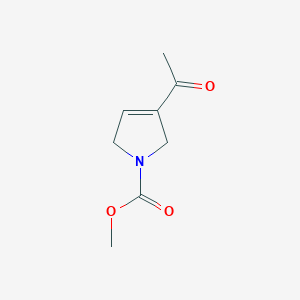
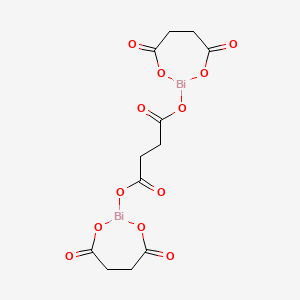

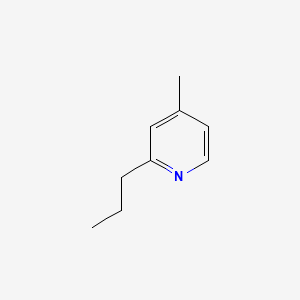
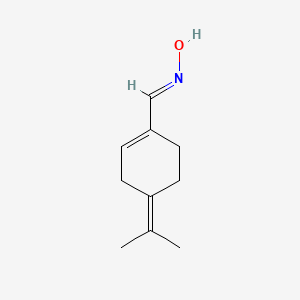
![Adenosine,[8-14C]](/img/structure/B13816584.png)
